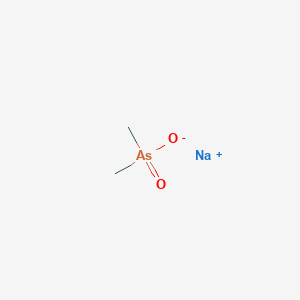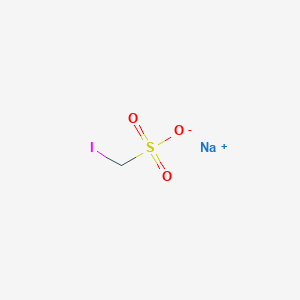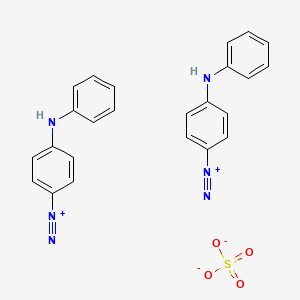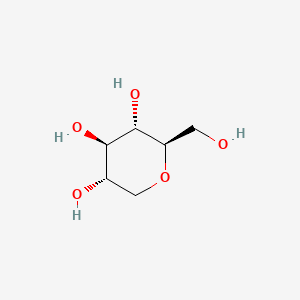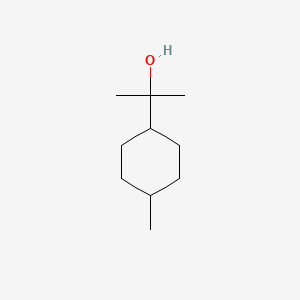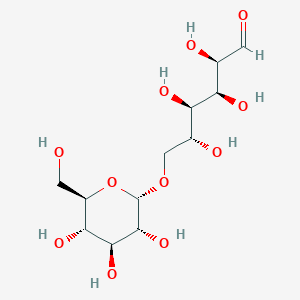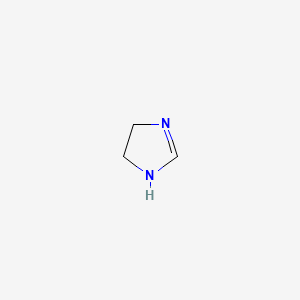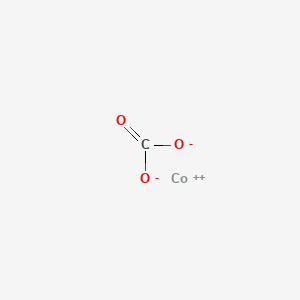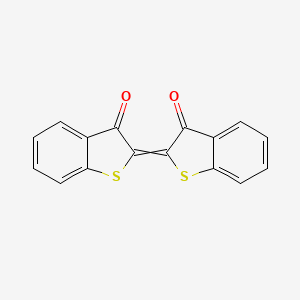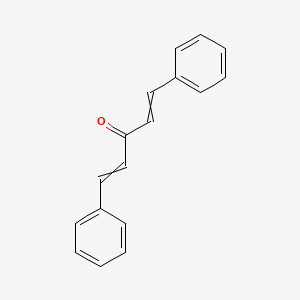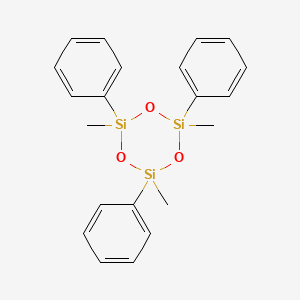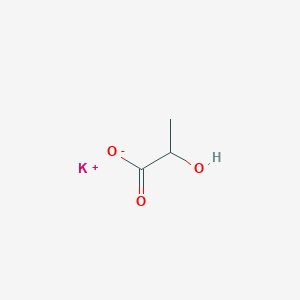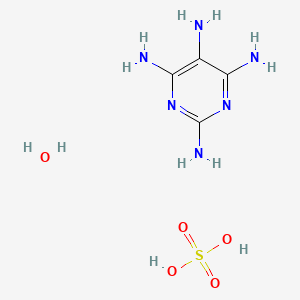![molecular formula C19H25N3OS B7820620 N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid](/img/structure/B7820620.png)
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid” is known as copper(2+) bis(quinolin-8-olate). It is a coordination complex where copper is coordinated to two quinolin-8-olate ligands. This compound is notable for its applications in various fields, including organic synthesis, metal ion detection, and as a fluorescent probe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(2+) bis(quinolin-8-olate) can be synthesized through the reaction of copper(II) salts with quinolin-8-ol in an appropriate solvent. The reaction typically involves the following steps:
- Dissolving copper(II) sulfate or copper(II) chloride in water or ethanol.
- Adding quinolin-8-ol to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Filtering and washing the precipitate to obtain the pure compound.
Industrial Production Methods
Industrial production of copper(2+) bis(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves:
- Using large reactors to mix copper(II) salts and quinolin-8-ol.
- Controlling the reaction conditions such as temperature, pH, and solvent concentration to optimize yield.
- Employing filtration and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(2+) bis(quinolin-8-olate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to copper(I) complexes.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a base.
Major Products Formed
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Copper(2+) bis(quinolin-8-olate) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Functions as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Employed in metal ion detection and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which copper(2+) bis(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and organic molecules. The compound’s molecular targets include metal ions and specific biological molecules. The pathways involved in its action include:
Coordination Chemistry: Formation of stable complexes with metal ions.
Fluorescence: Interaction with biological molecules leading to fluorescence emission.
Comparaison Avec Des Composés Similaires
Copper(2+) bis(quinolin-8-olate) can be compared with other similar compounds such as:
Copper(2+) bis(2-pyridylmethylamine): Similar coordination properties but different ligands.
Copper(2+) bis(1,10-phenanthroline): Another coordination complex with distinct ligands.
Uniqueness
Copper(2+) bis(quinolin-8-olate) is unique due to its specific ligands, which confer distinct fluorescence properties and coordination chemistry. This makes it particularly useful in applications requiring fluorescence detection and metal ion coordination.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-N'-[4-(dimethylamino)phenyl]carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCBKPOKWDDOOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)N(C)C)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
